3,6,6-TRIMETHYL-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
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Overview
Description
Preparation Methods
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction utilizes boron reagents and palladium catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.
Reduction: The indazole core can be reduced to form different derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6,6-TRIMETHYL-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar compounds include other trifluoromethoxy-substituted molecules and indazole derivatives. Compared to these compounds, 3,6,6-TRIMETHYL-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is unique due to its specific substitution pattern and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3,6,6-trimethyl-1-[4-(trifluoromethoxy)phenyl]-5,7-dihydroindazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-10-15-13(8-16(2,3)9-14(15)23)22(21-10)11-4-6-12(7-5-11)24-17(18,19)20/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUAOBAEUKHQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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